molecular formula C18H16N2O3 B610556 Roquinimex CAS No. 84088-42-6

Roquinimex

カタログ番号 B610556
CAS番号: 84088-42-6
分子量: 308.33
InChIキー: SGOOQMRIPALTEL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Roquinimex is a derivative of quinoline that presents immunostimulant properties . Its effects are suggested to increase the activity of NK cells and macrophage cytotoxicity . Additionally, roquinimex is known to inhibit angiogenesis and to decrease the synthesis of TNF alpha .


Molecular Structure Analysis

Roquinimex has a molecular formula of C18H16N2O3 . Its average mass is 308.331 Da and its monoisotopic mass is 308.116089 Da .


Chemical Reactions Analysis

Roquinimex is known to inhibit angiogenesis and to decrease the synthesis of TNF alpha . It is also known to increase the activity of NK cells and macrophage cytotoxicity .


Physical And Chemical Properties Analysis

Roquinimex has a molecular formula of C18H16N2O3 . Its average mass is 308.331 Da and its monoisotopic mass is 308.116089 Da .

科学的研究の応用

Immunotherapy After Bone Marrow Transplantation

  • Scientific Field : Oncology and Immunology .
  • Summary of Application : Roquinimex is an immunomodulator known to stimulate cellular immune responses. It is currently used for immunotherapy after bone marrow transplantation (BMT). One of the major features of this compound is an enhancement of natural killer (NK) cell activity and numbers .
  • Methods of Application : In cultures supplemented with recombinant interleukin 2 (rIL-2) (1000 U ml-') and Roquinimex a significant increase in NK and LAK function was observed without a parallel increase in cell numbers .
  • Results or Outcomes : NK cell numbers and activity were both increased when cultures with rIL-2 (10 U ml- ') were supplemented with Roquinimex. These results confirm findings obtained in vivo and in vitro in the murine system .

Treatment of Myeloid Leukemias

  • Scientific Field : Hematology .
  • Summary of Application : Roquinimex has been used following autologous bone marrow transplantation for myeloid leukemias .
  • Methods of Application : The specific methods of application are not detailed in the source, but it involves the use of Roquinimex following autologous bone marrow transplantation .
  • Results or Outcomes : The outcomes of this application are currently under investigation, with ongoing clinical trials in acute myelogenous leukemia and chronic myelogenous leukemia .

Treatment of Psoriasis

  • Scientific Field : Dermatology .
  • Summary of Application : Roquinimex has been investigated for its effect on imiquimod (IMQ)-induced mouse model as a novel treatment for psoriasis .
  • Methods of Application : The specific methods of application are not detailed in the source, but it involves the topical application of Roquinimex .
  • Results or Outcomes : The outcomes of this application are not detailed in the source .

Amelioration of Autoimmune Manifestations

  • Scientific Field : Immunology .
  • Summary of Application : Roquinimex’s immunomodulatory properties have proven useful in the amelioration of the autoimmune manifestations of murine encephalomyelitis .
  • Methods of Application : The specific methods of application are not detailed in the source, but it involves the use of Roquinimex in murine models of encephalomyelitis .
  • Results or Outcomes : The outcomes of this application are not detailed in the source .

Treatment of Collagen-Induced Arthritis

  • Scientific Field : Rheumatology .
  • Summary of Application : Roquinimex has been used in the treatment of collagen-induced arthritis .
  • Methods of Application : The specific methods of application are not detailed in the source, but it involves the use of Roquinimex in models of collagen-induced arthritis .
  • Results or Outcomes : The outcomes of this application are not detailed in the source .

Treatment of Lupus-Like Disease

  • Scientific Field : Rheumatology .
  • Summary of Application : Roquinimex has been used in the treatment of lupus-like disease .
  • Methods of Application : The specific methods of application are not detailed in the source, but it involves the use of Roquinimex in models of lupus-like disease .
  • Results or Outcomes : The outcomes of this application are not detailed in the source .

Amelioration of Autoimmune Manifestations

  • Scientific Field : Immunology .
  • Summary of Application : Roquinimex’s immunomodulatory properties have proven useful in the amelioration of the autoimmune manifestations of murine encephalomyelitis .
  • Methods of Application : The specific methods of application are not detailed in the source, but it involves the use of Roquinimex in murine models of encephalomyelitis .
  • Results or Outcomes : The outcomes of this application are not detailed in the source .

Treatment of Collagen-Induced Arthritis

  • Scientific Field : Rheumatology .
  • Summary of Application : Roquinimex has been used in the treatment of collagen-induced arthritis .
  • Methods of Application : The specific methods of application are not detailed in the source, but it involves the use of Roquinimex in models of collagen-induced arthritis .
  • Results or Outcomes : The outcomes of this application are not detailed in the source .

Treatment of Lupus-Like Disease

  • Scientific Field : Rheumatology .
  • Summary of Application : Roquinimex has been used in the treatment of lupus-like disease .
  • Methods of Application : The specific methods of application are not detailed in the source, but it involves the use of Roquinimex in models of lupus-like disease .
  • Results or Outcomes : The outcomes of this application are not detailed in the source .

Safety And Hazards

Roquinimex is considered toxic and can cause irritation to the skin and eyes . It is also considered very toxic if swallowed and may cause serious damage to eyes . There is a risk of serious damage to health by prolonged exposure, and it may impair fertility or harm an unborn child .

将来の方向性

Roquinimex is currently being investigated for use in the treatment of a number of cancers and autoimmune conditions . It is also being researched for use as adjuvant therapy after bone marrow transplantation in cases of acute leukemia . Furthermore, Roquinimex has shown promise in managing psoriasis when used in combination with Clobetasol .

特性

IUPAC Name

4-hydroxy-N,1-dimethyl-2-oxo-N-phenylquinoline-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3/c1-19(12-8-4-3-5-9-12)17(22)15-16(21)13-10-6-7-11-14(13)20(2)18(15)23/h3-11,21H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGOOQMRIPALTEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=C(C1=O)C(=O)N(C)C3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4045680
Record name Roquinimex
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4045680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Roquinimex

CAS RN

84088-42-6
Record name Linomide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84088-42-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Roquinimex [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084088426
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Roquinimex
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11366
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Roquinimex
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4045680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Phenylmethyl-1,2-dihydro-4-hydroxyl-1-methyl-2-oxo-quinoline-3-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ROQUINIMEX
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/372T2944C0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
596
Citations
JCS Bergh, TH Tötterman, BC Termander… - Cancer …, 1997 - Taylor & Francis
… The plasma pharmacokinetics of roquinimex was studied at the 0.2 mg/kg dose level. The … after administration of roquinimex compared with pretreatment values. Roquinimex seems to …
Number of citations: 42 www.tandfonline.com
CS Rosenfeld, ZR Zeigler, RK Shadduck… - American journal of …, 1997 - journals.lww.com
… Administration of roquinimex was associated with increased numbers of phenotypic NK … and IL-1 were also increased by roquinimex. Toxicities of roquinimex in this study were mild and …
Number of citations: 14 journals.lww.com
K Strandgården, P Höglund, L Grönquist… - … & drug disposition, 2000 - Wiley Online Library
… The pharmacokinetics of roquinimex has previously been studied in patients with autoim… elimination of roquinimex in healthy volunteers. 14C-Labelled roquinimex was administered …
Number of citations: 17 onlinelibrary.wiley.com
ZY Xiao, WX Zhou, YX Zhang, JP Cheng, JF He… - Life sciences, 2007 - Elsevier
Roquinimex is an immunomodulator that can effectively inhibit the development of several autoimmune diseases in animal models, but the mechanism is still unknown. In this study, we …
Number of citations: 12 www.sciencedirect.com
K Strandgården, P Höglund, Ö Nordle… - … & drug disposition, 1999 - Wiley Online Library
… the amount of roquinimex. The plasma concentrations of roquinimex ranged from below the … to be 0.020 mM roquinimex and the LOQ to be 0.066 mM roquinimex. The precision of the …
Number of citations: 11 onlinelibrary.wiley.com
WZ Tian, V Navikas, D Matusevicius… - Acta neurologica …, 1998 - Wiley Online Library
Objectives ‐ Multiple sclerosis (MS) is characterized by high levels of circulating mononuclear cells (MNC) that respond to myelin proteins like myelin basic protein (MBP) in vitro by …
Number of citations: 17 onlinelibrary.wiley.com
B Simonsson, T Tötterman, P Hokland… - Bone marrow …, 2000 - nature.com
… were randomized to receive Roquinimex 0.2 mg/kg body … 109 Roquinimex patients and 108 placebo patients were in their first CR. Median age at inclusion was 41 years for Roquinimex …
Number of citations: 11 www.nature.com
AA Gaspari, SF Cheng, JF DiPersio… - Journal of the American …, 1995 - Elsevier
Background: Roquinimex is being used for posttransplantation immunotherapy of autologous bone marrow transplantation for acute and chronic myelogenous leukemia. This …
Number of citations: 14 www.sciencedirect.com
JM Rowe, AP Rapoport, DH Ryan, BI Nilsson… - Bone marrow …, 1999 - nature.com
… Roquinimex is known to enhance T cell, NK cell and macrophage activity. A phase II study was initiated in March 1992 to evaluate the role of roquinimex … received oral roquinimex twice …
Number of citations: 12 www.nature.com
J Peltoniemi, EK Broberg, A Halenius… - Clinical & …, 2004 - academic.oup.com
… in spleen cells taken during roquinimex treatment. The results … Earlier we have also detected that roquinimex treatment of … how immunomodulating treatment with roquinimex affects the …
Number of citations: 12 academic.oup.com

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。